N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1E)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide
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Overview
Description
Cycotiamine is a peptide antibiotic with immunomodulatory properties. It binds to the polymerase chain and blocks the enzyme’s activity, thereby inhibiting DNA replication. Cycotiamine has been shown to be effective in the treatment of autoimmune diseases such as psoriasis and vitiligo .
Preparation Methods
The preparation of Cycotiamine involves several synthetic routes and reaction conditions. One common method includes the following steps:
Mixing sodium ethoxide, dimethylbenzene, and carbamide: Stirring the mixture at a temperature of 85°C to 95°C for 0.3-0.5 hours.
Dropping 3,3-diethoxy propionitrile: Controlling the temperature between 100°C and 105°C, followed by back-flow reacting for 8-10 hours.
Concentrating and drying: After the reaction, the mixture is concentrated and dried, followed by adding distilled water to dissolve the condensate.
Adjusting pH and crystallizing: Hydrochloric acid is added to the water layer, mixed uniformly, and the pH is adjusted to 7.0-7.5.
Chemical Reactions Analysis
Cycotiamine undergoes various types of chemical reactions, including:
Oxidation: Cycotiamine can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Cycotiamine can undergo nucleophilic substitution reactions, especially at the amino and formamide groups.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major products formed from these reactions include various derivatives of Cycotiamine, depending on the specific reagents and conditions used .
Scientific Research Applications
Cycotiamine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on DNA replication and cell proliferation.
Medicine: Investigated for its potential in treating autoimmune diseases such as psoriasis and vitiligo.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
Cycotiamine exerts its effects by binding to the polymerase chain and blocking the enzyme’s activity, thereby inhibiting DNA replication. This inhibition prevents the proliferation of cells, making it effective in treating conditions where cell proliferation is a problem, such as autoimmune diseases. The molecular targets include the polymerase enzyme and pathways involved in DNA synthesis .
Comparison with Similar Compounds
Cycotiamine can be compared with other similar compounds such as:
Thiamine: Both have similar structures but different biological activities.
Cysteamine: Used for treating cystinosis, it has a different mechanism of action compared to Cycotiamine.
Cyclophosphamide: A chemotherapy drug with immunosuppressive properties, it also inhibits DNA replication but through a different mechanism.
Cycotiamine is unique due to its specific binding to the polymerase chain and its immunomodulatory properties, making it effective in treating autoimmune diseases .
Properties
IUPAC Name |
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1E)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-8(11-3-4-20-13(19)21-11)17(7-18)6-10-5-15-9(2)16-12(10)14/h5,7H,3-4,6H2,1-2H3,(H2,14,15,16)/b11-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJDJQYGZBQFIF-DHZHZOJOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C2CCOC(=O)S2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)/C(=C/2\CCOC(=O)S2)/C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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